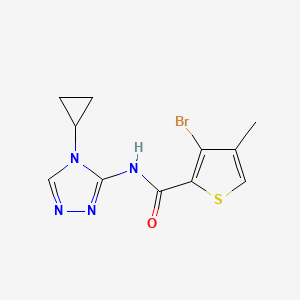![molecular formula C19H31N5O2 B7058171 4-[(2-cyclohexylacetyl)amino]-N-(4-ethyl-1,2,4-triazol-3-yl)cyclohexane-1-carboxamide](/img/structure/B7058171.png)
4-[(2-cyclohexylacetyl)amino]-N-(4-ethyl-1,2,4-triazol-3-yl)cyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-cyclohexylacetyl)amino]-N-(4-ethyl-1,2,4-triazol-3-yl)cyclohexane-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexane ring substituted with an acylamino group and a triazole ring, making it a unique structure with interesting chemical properties.
Preparation Methods
The synthesis of 4-[(2-cyclohexylacetyl)amino]-N-(4-ethyl-1,2,4-triazol-3-yl)cyclohexane-1-carboxamide typically involves multiple steps. The synthetic route generally starts with the preparation of the cyclohexylacetyl chloride, which is then reacted with an amine to form the acylamino intermediate. This intermediate is further reacted with a triazole derivative under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction type and conditions used.
Scientific Research Applications
4-[(2-cyclohexylacetyl)amino]-N-(4-ethyl-1,2,4-triazol-3-yl)cyclohexane-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe for studying enzyme interactions or cellular processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(2-cyclohexylacetyl)amino]-N-(4-ethyl-1,2,4-triazol-3-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyclohexylacetyl group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds to 4-[(2-cyclohexylacetyl)amino]-N-(4-ethyl-1,2,4-triazol-3-yl)cyclohexane-1-carboxamide include other triazole-containing compounds and cyclohexane derivatives. For example:
Triazole derivatives: Compounds like 1,2,4-triazole-3-thione and 1,2,4-triazole-3-carboxamide share the triazole ring structure.
Cyclohexane derivatives: Compounds such as cyclohexanecarboxylic acid and cyclohexylamine share the cyclohexane ring structure.
The uniqueness of this compound lies in its combination of both the triazole and cyclohexane moieties, which may confer distinct chemical and biological properties compared to its individual components.
Properties
IUPAC Name |
4-[(2-cyclohexylacetyl)amino]-N-(4-ethyl-1,2,4-triazol-3-yl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O2/c1-2-24-13-20-23-19(24)22-18(26)15-8-10-16(11-9-15)21-17(25)12-14-6-4-3-5-7-14/h13-16H,2-12H2,1H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURZRVIBMZXHPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1NC(=O)C2CCC(CC2)NC(=O)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3,5-dichlorophenyl)methyl]-N'-pyrimidin-2-ylpropane-1,3-diamine](/img/structure/B7058088.png)
![2-(3,4-dihydro-1H-isochromen-1-yl)-N-[(4-methylthiadiazol-5-yl)methyl]acetamide](/img/structure/B7058095.png)
![N-[[3-(hydroxymethyl)phenyl]methyl]-5-[(1-methylimidazol-2-yl)sulfanylmethyl]furan-2-carboxamide](/img/structure/B7058097.png)
![1-Morpholin-4-yl-2-[2-(quinolin-3-ylmethylamino)phenoxy]ethanone](/img/structure/B7058105.png)
![2-cyclopentyl-N-[2-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]acetamide](/img/structure/B7058110.png)
![[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7058116.png)

![4-cyclopropyl-N-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carboxamide](/img/structure/B7058156.png)
![N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-1H-indole-5-carboxamide](/img/structure/B7058158.png)

![3-[[1-[(2-Methylphenyl)methylsulfonyl]piperidin-4-yl]methyl]pyridine](/img/structure/B7058169.png)
![4-(4-methylpiperidine-1-carbonyl)-N-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidine-1-carboxamide](/img/structure/B7058174.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide](/img/structure/B7058179.png)
![1-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]-3-[(4-methoxy-3-methylphenyl)methyl]urea](/img/structure/B7058183.png)
